molecular formula C12H23NO4 B3238223 2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid CAS No. 1404643-29-3

2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid

Cat. No. B3238223
M. Wt: 245.32 g/mol
InChI Key: PMBPWNBVQINJRH-UHFFFAOYSA-N
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Description

“2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid” is a chemical compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . This compound can be used in the preparation of other complex molecules .

Scientific Research Applications

Pharmacological Applications

The research on "2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid" and its derivatives underscores its significance in drug synthesis and medicinal chemistry. For example, levulinic acid (LA), a compound closely related due to its carbonyl and carboxyl functional groups, is recognized for its versatility in drug synthesis. LA derivatives serve as precursors for a variety of pharmaceuticals, demonstrating the potential of similarly structured compounds in enhancing drug design and development. This flexibility in drug synthesis not only reduces the cost but also simplifies complex synthesis steps, emphasizing the importance of such compounds in creating more efficient and targeted therapeutic agents (Zhang et al., 2021).

Materials Science

In materials science, the applications of compounds like "2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid" extend to the development of biocompatible and sustainable materials. The functionalization of carbon-based quantum dots with amino acids, for instance, enhances their electronic and optical properties. This process, involving amino acids such as "2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid," showcases the potential in creating advanced materials for optoelectronic devices, emphasizing the role of such compounds in pushing the boundaries of material science (Ravi et al., 2021).

Environmental Science

In environmental science, the biodegradation and fate of compounds structurally related to "2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid" are of considerable interest. Studies on ethyl tert-butyl ether (ETBE) biodegradation, for instance, highlight the microbial capacity to transform such compounds, offering insights into the environmental impact and remediation strategies for related chemicals. This knowledge is crucial for assessing the environmental fate of various substances and for developing bioremediation approaches to mitigate pollution (Thornton et al., 2020).

Safety And Hazards

The safety information for a similar compound, “2-{[(tert-butoxy)carbonyl]amino}hex-5-enoic acid”, includes hazard statements H315, H319, and H335, which indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBPWNBVQINJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid

CAS RN

1404643-29-3
Record name 2-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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